5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is a synthetic organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.16 . It has potential applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is defined by its IUPAC name and its molecular formula, C15H12Cl2O2 . The InChI code for this compound is 1S/C15H12Cl2O2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride include a molecular weight of 295.16 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Organic Compounds
One notable application of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of benzofuran derivatives, which are significant due to their potential biological activities and applications in pharmaceuticals. The synthesis process typically involves reactions such as selenenylation and acylation, leading to the production of compounds with specific properties, such as β-amyloid aggregation inhibitors which are crucial in Alzheimer's disease research (Choi et al., 2003).
Safety And Hazards
The safety data sheet for benzoyl chloride indicates that it is a combustible liquid that is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
properties
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKNHAPSZKILKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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